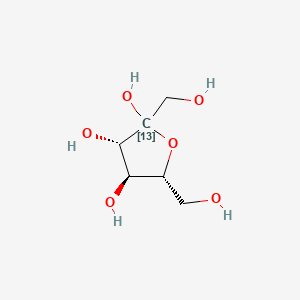
Itopride-d6 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Itopride-d6 Hydrochloride is a deuterium-labeled version of Itopride Hydrochloride . Itopride Hydrochloride, also known as HSR803, is a gastroprokinetic Benzamide derivative. It acts as an inhibitor of acetylcholinesterase (AChE) and dopamine D2 receptor . Itopride is indicated for the treatment of functional dyspepsia and other gastrointestinal conditions . It is a combined D2 receptor antagonist and acetylcholinesterase inhibitor .
Synthesis Analysis
The synthesis of Itopride Hydrochloride involves the development of a novel and environmentally friendly method for large-scale production .
Molecular Structure Analysis
The molecular formula of Itopride-d6 Hydrochloride is C20H27ClN2O4 . The molecular weight is 400.9 g/mol . The structure includes a benzamide derivative, which is a common structure in prokinetic drugs .
Chemical Reactions Analysis
Itopride Hydrochloride is a novel, synthesized, gastroprokinetic drug, which stimulates gastrointestinal motor activity through the synergistic effects of dopamine D2-receptor blockade and acetylcholinesterase inhibitors .
Physical And Chemical Properties Analysis
Itopride-d6 Hydrochloride has a molecular weight of 400.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 400.2035955 g/mol, and the monoisotopic mass is also 400.2035955 g/mol . The topological polar surface area is 60 Ų .
科学的研究の応用
- Role of Itopride-d6 : Itopride-d6 Hydrochloride activates gastric motility by inhibiting acetylcholinesterase and exhibiting an antagonist effect on dopamine D2 receptors .
- Itopride-d6 Application : Researchers have developed mucoadhesive nanosized crystalline aggregates (NCs) of Itopride-d6 using thiolated polymers. These NCs can be delivered via the gastrointestinal, nasal, or pulmonary route to improve retention at specific sites .
Functional Dyspepsia
Mucoadhesive Nanocrystals
作用機序
Target of Action
Itopride-d6 Hydrochloride primarily targets two key components in the body: the Acetylcholinesterase (AChE) enzyme and the Dopamine D2 receptor . The AChE enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction. The Dopamine D2 receptor, on the other hand, is involved in inhibiting the release of acetylcholine .
Mode of Action
Itopride-d6 Hydrochloride exhibits a dual mode of action. It acts as an antagonist to the Dopamine D2 receptor, thereby preventing the inhibitory effects on acetylcholine release . Concurrently, it inhibits the AChE enzyme, which prevents the degradation of acetylcholine . This dual action leads to an increase in acetylcholine concentration .
Pharmacokinetics
Itopride-d6 Hydrochloride exhibits a bioavailability of approximately 60% . It undergoes extensive hepatic metabolism, primarily N-oxidation, involving the Flavin-containing monooxygenase (FMO1 and FMO3) enzymes . The elimination half-life of Itopride-d6 Hydrochloride is approximately 5.7±0.3 hours . It is primarily eliminated via the kidneys, with 3.7–4.1% excreted as unchanged Itopride and 75.4–89.4% as Itopride N-oxide .
Result of Action
The primary result of Itopride-d6 Hydrochloride’s action is the alleviation of symptoms caused by reduced gastrointestinal motility. This includes conditions such as functional dyspepsia, characterized by symptoms like gastric “fullness”, discomfort, and possible pain . Itopride-d6 Hydrochloride has been shown to significantly improve these symptoms in patients with functional dyspepsia and motility disorders .
Action Environment
The action, efficacy, and stability of Itopride-d6 Hydrochloride can be influenced by various environmental factors. For instance, the pharmacokinetics of Itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of Itopride after oral administration
Safety and Hazards
Itopride Hydrochloride is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact, flush with copious amounts of water and remove contaminated clothing and shoes .
将来の方向性
Gastroretentive drug delivery systems (GRDDS) have attracted interest for the enhancement of absorption and bioavailability of some drugs . Itopride Hydrochloride, due to its narrow absorption window and short in vivo half-life, is expected to benefit from formulation in expanding gastroretentive tablets . This would increase its gastric residence, leading to decreased frequency of administration and increased patient compliance .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Itopride-d6 Hydrochloride involves the use of several chemical reactions to produce the final product.", "Starting Materials": [ "4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Ethanol", "Water" ], "Reaction": [ "Step 1: The starting material 4-Amino-N-[2-(diethylamino)ethyl]benzamide-d6 is reacted with thionyl chloride to form 4-Chloro-N-[2-(diethylamino)ethyl]benzamide-d6.", "Step 2: The product from step 1 is then reacted with sodium hydroxide to form N-[2-(diethylamino)ethyl]-4-hydroxybenzamide-d6.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form Itopride-d6 Hydrochloride.", "Step 4: The final product is purified by recrystallization from ethanol and drying over sodium sulfate." ] } | |
CAS番号 |
1346601-02-2 |
分子式 |
C20H27ClN2O4 |
分子量 |
400.933 |
IUPAC名 |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |
InChIキー |
ZTOUXLLIPWWHSR-TXHXQZCNSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
同義語 |
N-[[4-[2-(Dimethylamino-d6)ethoxy]phenyl]methyl]-3,4-dimethoxy Benzamide Hydrochloride; HSR-803-d6; HC-803-d6; Itax-d6; Ganaton-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



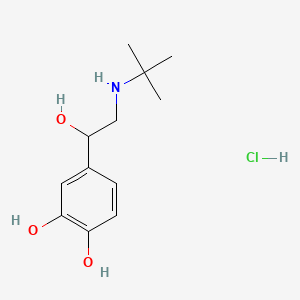
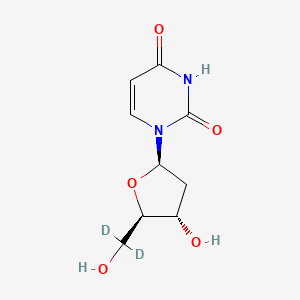

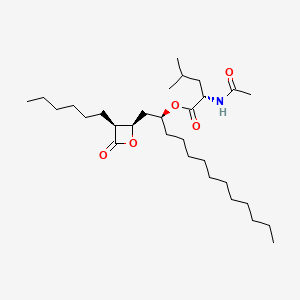


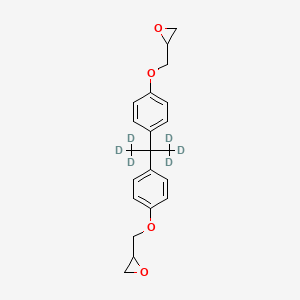
![D-[4-13C]Erythrose](/img/structure/B583604.png)
![D-[4-13C]Erythrose](/img/structure/B583606.png)
